molecular formula C20H13F3IN3OS2 B387908 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B387908
M. Wt: 559.4g/mol
InChI Key: NQSJRMMAJPAAKT-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridyl ring, a thienyl group, and various functional groups such as cyano, trifluoromethyl, and iodo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridyl Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Thienyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the pyridyl ring.

    Functional Group Modifications: The cyano, trifluoromethyl, and iodo groups are introduced through various substitution reactions, often under specific conditions to ensure selectivity and yield.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl and pyridyl rings can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Replacement of the iodo group with azide or thiol groups.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The cyano and trifluoromethyl groups may enhance binding affinity to certain proteins or enzymes, while the thienyl and pyridyl rings may facilitate interactions with nucleic acids or other biomolecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-{[6-(4-allyloxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
  • 2-{[6-(4-allyloxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridyl]sulfanyl}-N-(3-methylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide imparts distinct chemical and biological properties. The presence of the iodo group, in particular, may enhance its reactivity and potential for further functionalization compared to similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H13F3IN3OS2

Molecular Weight

559.4g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C20H13F3IN3OS2/c1-11-7-12(24)4-5-15(11)26-18(28)10-30-19-13(9-25)14(20(21,22)23)8-16(27-19)17-3-2-6-29-17/h2-8H,10H2,1H3,(H,26,28)

InChI Key

NQSJRMMAJPAAKT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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